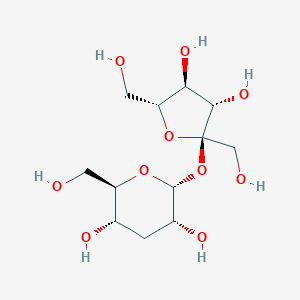

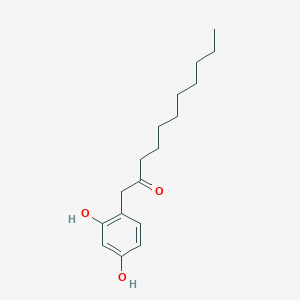

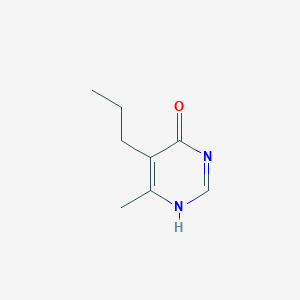

![molecular formula C15H18N4O B010437 N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline CAS No. 19595-66-5](/img/structure/B10437.png)

N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline, commonly known as TO-PRO-3, is a fluorescent dye that is widely used in scientific research. Its unique properties make it an ideal tool for a variety of applications, including cell imaging, DNA staining, and flow cytometry. In

Wirkmechanismus

TO-PRO-3 binds to DNA through intercalation, which involves insertion of the dye molecule between the base pairs of the DNA double helix. This binding results in fluorescence, allowing for visualization and analysis of DNA in cells.

Biochemical and Physiological Effects

TO-PRO-3 is generally considered to be non-toxic and non-carcinogenic, making it a safe tool for scientific research. However, it is important to note that excessive exposure to the dye may result in cellular damage or death. Additionally, TO-PRO-3 can interfere with some DNA-binding proteins, leading to altered gene expression.

Vorteile Und Einschränkungen Für Laborexperimente

TO-PRO-3 has several advantages as a tool for scientific research. Its fluorescent properties make it an ideal tool for visualizing and analyzing cellular structures and processes. Additionally, it is relatively easy to use and does not require specialized equipment. However, there are also some limitations to its use. TO-PRO-3 is not suitable for use in live cells, as it is not membrane-permeable. Additionally, it can interfere with some DNA-binding proteins, which may impact experimental results.

Zukünftige Richtungen

There are several potential future directions for research involving TO-PRO-3. One area of interest is the development of new fluorescent dyes with improved properties, such as increased sensitivity or specificity. Additionally, there is potential for the use of TO-PRO-3 in new applications, such as in the development of biosensors or diagnostic tools. Finally, further research is needed to fully understand the mechanism of action of TO-PRO-3 and its impact on cellular processes.

Conclusion

In conclusion, TO-PRO-3 is a valuable tool for scientific research due to its fluorescent properties and ability to stain DNA in cells. Its unique properties make it an ideal tool for a variety of applications, including cell imaging, DNA staining, and flow cytometry. While there are some limitations to its use, TO-PRO-3 remains an important tool for researchers in a variety of fields.

Synthesemethoden

TO-PRO-3 is synthesized through a series of chemical reactions, starting with the precursor 4-chloro-2,6-dimethylphenol. This compound is first reacted with sodium nitrite to form a diazonium salt, which is then coupled with 4-(pyridin-1-yl)aniline to form the azo compound. The resulting compound is then oxidized to form the final product, TO-PRO-3.

Wissenschaftliche Forschungsanwendungen

TO-PRO-3 is widely used in scientific research due to its fluorescent properties. It can be used to stain DNA in live or fixed cells, allowing for visualization and analysis of cellular structures. It is also used in flow cytometry to identify and sort cells based on their DNA content. Additionally, TO-PRO-3 can be used to label specific proteins or organelles in cells, allowing for detailed analysis of cellular processes.

Eigenschaften

| 19595-66-5 | |

Molekularformel |

C15H18N4O |

Molekulargewicht |

270.33 g/mol |

IUPAC-Name |

N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |

InChI |

InChI=1S/C15H18N4O/c1-11-9-14(10-12(2)15(11)18(3)4)17-16-13-5-7-19(20)8-6-13/h5-10H,1-4H3 |

InChI-Schlüssel |

HKVOAJBQPIZRLH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1N(C)C)C)N=NC2=CC=[N+](C=C2)[O-] |

Kanonische SMILES |

CC1=CC(=CC(=C1N(C)C)C)N=NC2=CC=[N+](C=C2)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

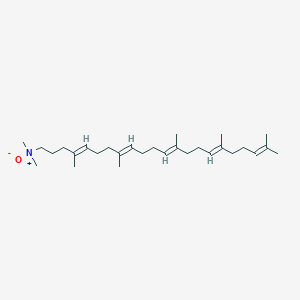

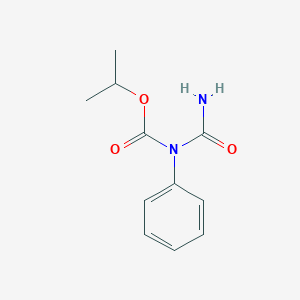

![7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B10355.png)

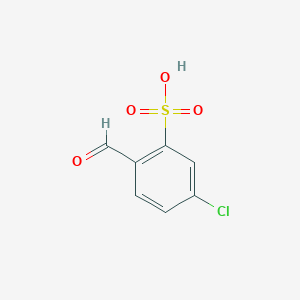

![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)

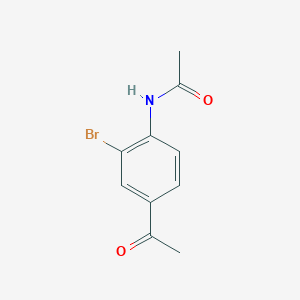

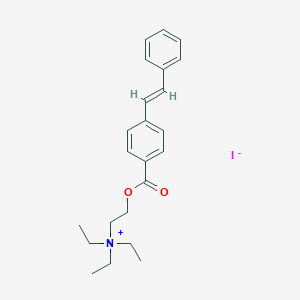

![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)

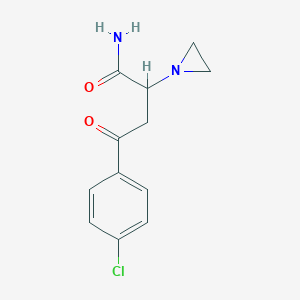

![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)